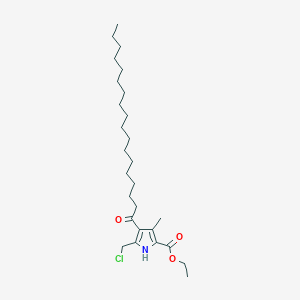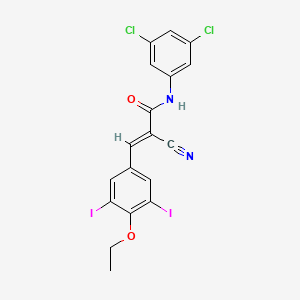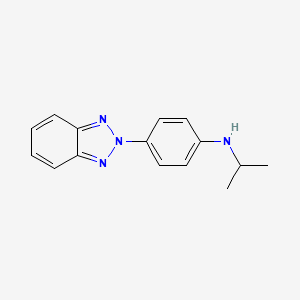
4'-methyl-N~2~-(3-methylpyridin-2-yl)-4,5'-bi-1,3-thiazole-2,2'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-AMINO-4-METHYL-13-THIAZOL-5-YL)-13-THIAZOL-2-YL]-3-METHYLPYRIDIN-2-AMINE is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .
Preparation Methods
The synthesis of N-[4-(2-AMINO-4-METHYL-13-THIAZOL-5-YL)-13-THIAZOL-2-YL]-3-METHYLPYRIDIN-2-AMINE typically involves the nucleophilic addition reaction of (2-amino-4-methyl-1,3-thiazol-5-yl) with various substituted isocyanates or isothiocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(2-AMINO-4-METHYL-13-THIAZOL-5-YL)-13-THIAZOL-2-YL]-3-METHYLPYRIDIN-2-AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-[4-(2-AMINO-4-METHYL-13-THIAZOL-5-YL)-13-THIAZOL-2-YL]-3-METHYLPYRIDIN-2-AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
N-[4-(2-AMINO-4-METHYL-13-THIAZOL-5-YL)-13-THIAZOL-2-YL]-3-METHYLPYRIDIN-2-AMINE can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Properties
Molecular Formula |
C13H13N5S2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-methyl-5-[2-[(3-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H13N5S2/c1-7-4-3-5-15-11(7)18-13-17-9(6-19-13)10-8(2)16-12(14)20-10/h3-6H,1-2H3,(H2,14,16)(H,15,17,18) |
InChI Key |
FMOWLTRNBVUOCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)C3=C(N=C(S3)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4,5-difluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B11079423.png)
![(2Z)-3-(2-chlorobenzyl)-N-(4-chlorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11079427.png)

![Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11079431.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B11079434.png)

![2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11079453.png)
![Ethyl 1-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11079454.png)
![2-[(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11079455.png)
![Methyl 3,3,3-trifluoro-2-[(6-isopropyl-1,3-benzothiazol-2-YL)amino]-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B11079465.png)
![3-[(Benzylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B11079467.png)
![2-{[3-(trifluoromethyl)benzyl]sulfonyl}-3H-imidazo[4,5-b]pyridine](/img/structure/B11079471.png)


